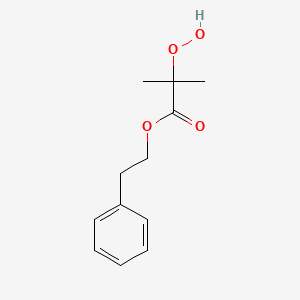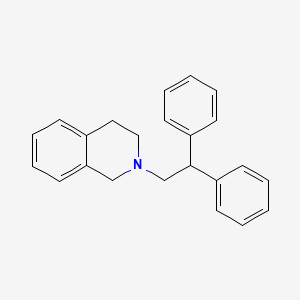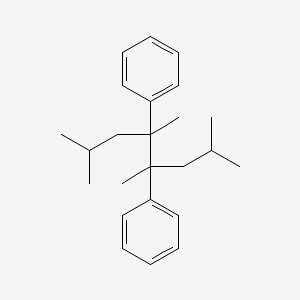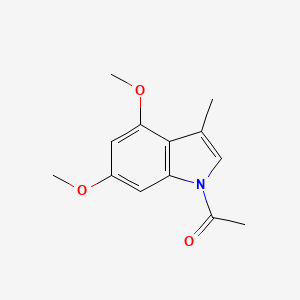![molecular formula C19H18N2O4 B14217319 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole CAS No. 562107-44-2](/img/structure/B14217319.png)
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a complex structure with an indole core, substituted with ethoxy, methoxy, and nitro groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-ethoxy-4-methoxy-2-nitrobenzene, is prepared by nitration of 5-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Aldol Condensation: The nitrobenzene derivative undergoes aldol condensation with indole-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy and methoxy groups can be oxidized to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 2-[2-(5-ethoxy-4-methoxy-2-aminophenyl)ethenyl]-1H-indole.
Oxidation: 2-[2-(5-ethoxy-4-methoxy-2-formylphenyl)ethenyl]-1H-indole or 2-[2-(5-ethoxy-4-methoxy-2-carboxyphenyl)ethenyl]-1H-indole.
Substitution: Various halogenated or nitrated derivatives of the indole compound.
Aplicaciones Científicas De Investigación
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes and disrupt microbial cell walls, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(5-ethoxy-4-methoxyphenyl)ethenyl]-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-[2-(5-methoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-[2-(5-ethoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the methoxy group, which may influence its chemical stability and biological interactions.
Uniqueness
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the nitro group contributes to its potential biological activities. This unique combination makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
562107-44-2 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19-11-14(17(21(22)23)12-18(19)24-2)8-9-15-10-13-6-4-5-7-16(13)20-15/h4-12,20H,3H2,1-2H3 |
Clave InChI |
OPNFBPWTSMGKAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=CC2=CC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)

methanone](/img/structure/B14217294.png)


![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
